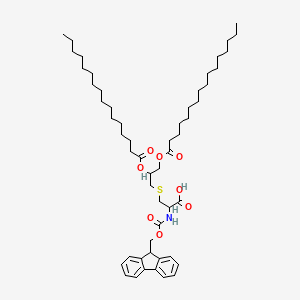
Fmoc-(R)Pam2Cys-OH
描述
Fmoc-®Pam2Cys-OH, also known as 9-fluorenylmethoxycarbonyl-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine, is a synthetic lipopeptide. It is widely used in peptide synthesis, particularly in the development of lipopeptide vaccines and as an adjuvant in immunological research. The compound is characterized by its hydrophobic palmitoyloxypropyl moiety, which enhances its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®Pam2Cys-OH typically involves the following steps:
Protection of Cysteine: The cysteine amino acid is first protected using a tert-butyl group to form Fmoc-Cys-OtBu.
Coupling with Iodide: The protected cysteine is then coupled with 3-iodopropane-1,2-diol under basic conditions using cesium carbonate to yield Fmoc-Cys(2,3-dihydroxypropyl)-OtBu.
Acylation: The dihydroxypropyl moiety is acylated with palmitoyl chloride to form the bis-palmitoyloxypropyl derivative.
Deprotection: Finally, the tert-butyl group is removed under acidic conditions to yield Fmoc-®Pam2Cys-OH.
Industrial Production Methods
Industrial production of Fmoc-®Pam2Cys-OH follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Fmoc-®Pam2Cys-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using basic conditions such as piperidine.
Acylation: Reaction with acyl chlorides to form esters.
Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfides or reduction to form free thiols.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Acylation: Palmitoyl chloride in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or iodine can be used for thiol oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for thiol reduction.
Major Products Formed
Deprotection: Removal of the Fmoc group yields free amines.
Acylation: Formation of palmitoylated derivatives.
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiols.
科学研究应用
Fmoc-®Pam2Cys-OH has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to create lipopeptides with enhanced stability and biological activity.
Biology: Acts as an adjuvant in vaccine development, enhancing the immune response.
Medicine: Investigated for its potential in developing immunotherapeutic agents and vaccines.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes
作用机制
The mechanism of action of Fmoc-®Pam2Cys-OH involves its interaction with Toll-like receptor 2 (TLR2) on dendritic cells. The palmitoyloxypropyl moiety binds to TLR2, leading to the activation of downstream signaling pathways that result in the maturation and activation of dendritic cells. This, in turn, enhances the immune response by promoting the activation of natural killer cells and the production of cytokines .
相似化合物的比较
Similar Compounds
Pam3Cys-OH: Another lipopeptide with three palmitoyl groups, used as an adjuvant.
Fmoc-Cys-OH: A simpler derivative without the palmitoyloxypropyl moiety.
Pam2Cys-alkyne: A derivative used in click chemistry for conjugation with other molecules
Uniqueness
Fmoc-®Pam2Cys-OH is unique due to its specific configuration and the presence of two palmitoyloxypropyl groups, which enhance its hydrophobicity and biological activity. This makes it particularly effective as an adjuvant in vaccine development and in the synthesis of stable lipopeptides .
属性
IUPAC Name |
3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


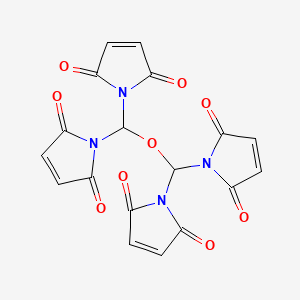
methyl}-L-cysteine](/img/structure/B8071159.png)
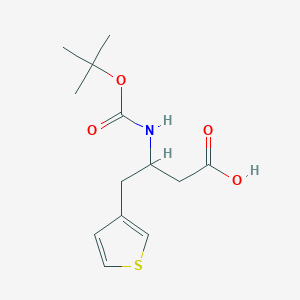

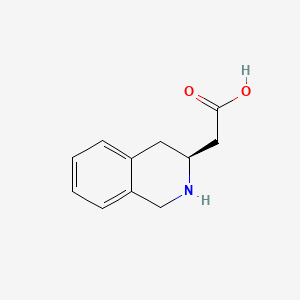
![2-Naphthalenepropanoicacid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B8071181.png)
![Norvaline,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl-](/img/structure/B8071188.png)
![Hexanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)-](/img/structure/B8071196.png)

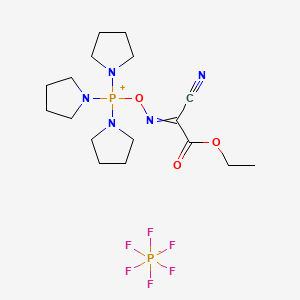
![sodium [(3S,4R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8071239.png)
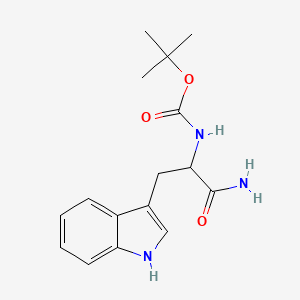
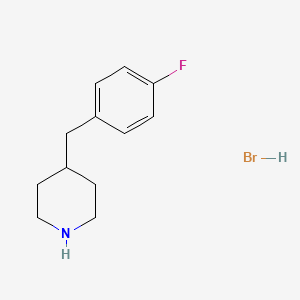
![(2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071252.png)
